molecular formula C5H7F2NO2 B13517197 Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel-

Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel-

Cat. No.: B13517197
M. Wt: 151.11 g/mol
InChI Key: TXSUTDIZPLMVSK-PWNYCUMCSA-N
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Description

Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with an aminomethyl group and two fluorine atoms. The stereochemistry of the compound is defined by the (1R,3S)-rel- configuration, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- typically involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, followed by hydrogenation and hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of chiral catalysts and efficient reaction conditions ensures high yield and purity of the final product. The process typically involves continuous flow reactors and optimized reaction parameters to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H7F2NO2

Molecular Weight

151.11 g/mol

IUPAC Name

(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)/t2-,3-/m1/s1

InChI Key

TXSUTDIZPLMVSK-PWNYCUMCSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C1(F)F)C(=O)O)N

Canonical SMILES

C(C1C(C1(F)F)C(=O)O)N

Origin of Product

United States

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